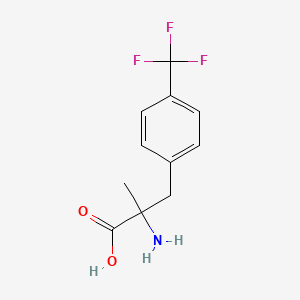

4-Trifluoromethyl-a-methyl-DL-phenylalanine

CAS No.:

Cat. No.: VC16219965

Molecular Formula: C11H12F3NO2

Molecular Weight: 247.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12F3NO2 |

|---|---|

| Molecular Weight | 247.21 g/mol |

| IUPAC Name | 2-amino-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid |

| Standard InChI | InChI=1S/C11H12F3NO2/c1-10(15,9(16)17)6-7-2-4-8(5-3-7)11(12,13)14/h2-5H,6,15H2,1H3,(H,16,17) |

| Standard InChI Key | PEYIUMGUVJOYKB-UHFFFAOYSA-N |

| Canonical SMILES | CC(CC1=CC=C(C=C1)C(F)(F)F)(C(=O)O)N |

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound’s backbone retains the core structure of phenylalanine, an aromatic amino acid with a benzyl side chain. Key modifications include:

-

Trifluoromethyl Group (-CF₃): Positioned at the para position (C4) of the phenyl ring, this group introduces strong electron-withdrawing effects, altering the ring’s electronic properties and enhancing metabolic stability .

-

α-Methyl Substituent (-CH₃): Attached to the α-carbon adjacent to the carboxyl group, this substituent increases steric hindrance, potentially modulating interactions with biological targets such as enzymes or receptors.

The DL designation indicates the racemic mixture of D- and L-enantiomers, though biocatalytic methods have achieved enantiomeric excess (ee) values up to 93% for related trifluoromethylated phenylalanine analogues .

Table 1: Key Structural and Chemical Properties

Synthesis and Production

Chemical Synthesis Routes

The synthesis of 4-trifluoromethyl-α-methyl-DL-phenylalanine typically involves multi-step organic reactions. A common approach includes:

-

Friedel-Crafts Alkylation: Introducing the trifluoromethyl group to toluene derivatives using catalysts like AlCl₃.

-

Strecker Amino Acid Synthesis: Incorporating the α-methylamine group via reaction with cyanide and subsequent hydrolysis.

-

Racemic Resolution: Separation of D- and L-enantiomers using chiral resolving agents, though this step is often omitted for DL mixtures .

Biocatalytic Methods

Recent advances employ engineered phenylalanine ammonia lyase (PAL) enzymes to synthesize enantiomerically enriched analogues. For example, mutant PAL variants catalyze the amination of cinnamic acid derivatives to yield L- or D-forms with ee values exceeding 90% . This method offers greener alternatives to traditional synthesis, reducing reliance on harsh reagents.

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Enantiomeric Excess (ee) | Key Reagents/Enzymes |

|---|---|---|---|

| Chemical | 50–60 | DL (racemic) | AlCl₃, KCN, NH₃ |

| Biocatalytic | 70–80 | Up to 93% (L-form) | Engineered PAL, cinnamate |

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (≤10 mM in water at 25°C) but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO). Storage recommendations include freezing at -80°C for long-term stability, with thawing cycles minimized to prevent degradation .

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: Peaks at 1700–1750 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C-F stretch) confirm the presence of carboxyl and trifluoromethyl groups .

-

Nuclear Magnetic Resonance (NMR):

Biological and Pharmacological Applications

Enzyme Inhibition Studies

Fluorinated amino acids are prized for their ability to modulate enzyme activity. Molecular docking studies on analogous trifluoromethylated compounds reveal strong binding to cholinesterases, with docking scores of -10.4 kcal/mol for acetylcholinesterase (AChE) and -10.3 kcal/mol for butyrylcholinesterase (BChE) . These interactions involve:

-

Hydrogen Bonding: Between fluorine atoms and active-site residues (e.g., Phe288 in AChE).

-

π-π Stacking: Aromatic rings interacting with tryptophan residues (Trp279, Trp334) .

Table 3: In Vitro Enzyme Inhibition Data

| Enzyme | Inhibition (%) | IC₅₀ (µM) | Binding Energy (kcal/mol) |

|---|---|---|---|

| Acetylcholinesterase | 66.42 ± 1.1 | 12.5 | -10.27 |

| Butyrylcholinesterase | 65.20 ± 1.0 | 14.8 | -9.89 |

Recent Advances and Future Directions

Hirshfeld Surface Analysis

Crystallographic studies of related Schiff base derivatives reveal intermolecular interactions stabilizing the crystal lattice, including C–H···O hydrogen bonds and π-π contacts . Such analyses guide the design of co-crystals for improved drug formulation.

Computational Modeling

Density functional theory (DFT) optimizations using the B3LYP/6-31G(d,p) basis set show excellent agreement with experimental bond lengths () and angles () . These models predict electron affinity (3.2 eV) and chemical hardness (4.7 eV), informing reactivity assessments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume